molecular formula C27H46Cl2N10O6 B8209716 Antipain, Dihydrochloride

Antipain, Dihydrochloride

Cat. No.: B8209716
M. Wt: 677.6 g/mol
InChI Key: YAHXZYICKJUJEO-UHFFFAOYSA-N
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Description

Antipain Dihydrochloride is a reversible protease inhibitor isolated from Actinomycetes . It primarily targets serine and cysteine proteases, including trypsin, chymotrypsin, papain, and cathepsins A/B, while showing weaker activity against plasmin, cathepsin D, and metalloproteases . Its molecular formula is C₂₇H₄₄N₁₀O₆·2HCl (MW: 677.62 g/mol; CAS: 37682-72-7) .

Properties

IUPAC Name

2-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N10O6.2ClH/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17;;/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHXZYICKJUJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46Cl2N10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37682-72-7
Record name L-Valinamide, N2-[[(1-carboxy-2-phenylethyl)amino]carbonyl]-L-arginyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cycloarginal Tautomer Synthesis

The core structure of antipain dihydrochloride centers on a cycloarginal residue, which is synthesized through a multi-step organic pathway. A 2016 study demonstrated the isolation of antipain’s cycloarginal tautomer (V4) and its dehydrated derivative (V2) from actinomycete extracts. Key steps include:

  • Protection of L-serine : O-(Triisopropylsilyl)-L-serine (5 ) was prepared by reacting L-serine with triisopropylsilyl ether in acetonitrile under basic conditions (DBU, 90°C, 18 hours), achieving an 82% yield.

  • Tripeptide Assembly : Coupling protected serine with arginine and valine derivatives in DMF using HATU and DIPEA yielded tripeptide 10 with 98% efficiency.

  • Hydrogenation and Oxidation : Palladium-catalyzed hydrogenation (50 psi H₂, 67 hours) followed by Dess-Martin periodinane (DMP) oxidation produced lichostatinal (3 ), a structural analog, with a 15% overall yield.

Table 1: Key Reaction Parameters for Cycloarginal Synthesis

StepReagents/ConditionsYield
Serine ProtectionTIPS, DBU, CH₃CN, 90°C82%
Tripeptide CouplingHATU, DIPEA, DMF, 0°C→rt98%
HydrogenationPd/C, H₂, AcOH, MeOH/H₂O37.3 mg
OxidationDMP, CH₂Cl₂, pyridine15%*
*Over three steps.

Dehydration and Structural Impact

Dehydration of the cycloarginal ring to form the Δ¹,²-olefin (V2) reduced antipain’s inhibitory potency by 50%, underscoring the necessity of preserving the hemiacetal adduct for protease binding. Molecular docking revealed that V2’s planar structure disrupts hydrogen bonding with trypsin’s active site, while V4’s cyclic conformation enhances stability.

Optimization of Synthetic Efficiency

Solvent and Catalyst Selection

The use of polar aprotic solvents (DMF, CH₃CN) and palladium catalysts proved critical for high-yield intermediates. For example, hydrogenation in methanol/water with Pd/C (10% w/w) achieved complete substrate conversion within 67 hours. In contrast, non-polar solvents led to incomplete reactions and byproduct formation.

Temperature and Pressure Control

Elevated temperatures (40–85°C) during hydrolysis and condensation improved reaction rates without compromising product integrity. Hydrogenation at 0.1–0.5 MPa pressure optimized palladium activity while minimizing side reactions.

Table 2: Impact of Reaction Conditions on Yield

ConditionOptimal RangeYield Improvement
Hydrogenation Pressure0.1–0.5 MPa+22%
Hydrolysis Temperature50–65°C+18%
Solvent PolarityDMF > Ethanol+30%

Analytical Characterization and Validation

Structural Elucidation via NMR and MS

Antipain dihydrochloride’s structure was confirmed using high-resolution ESI-MS and ¹H/¹³C NMR. For lichostatinal (3 ), HRESIMS showed [M+H]⁺ at m/z 501.3257 (Δ = 0.0004 vs. theoretical). NMR chemical shifts for the cycloarginal moiety (δ 4.14–3.61 ppm) aligned with predicted tautomeric forms.

Purity and Solubility Profiling

HPLC analysis confirmed ≥97% purity for commercial antipain dihydrochloride, with solubility exceeding 50 mg/mL in water and 5 mg/mL in DMSO. Storage at -20°C under anhydrous conditions preserved stability for >24 months.

Industrial-Scale Production Considerations

Cost-Effective Catalysis

The patent CN102627608A, though primarily describing analgin synthesis, offers transferable insights:

  • One-Pot Reactions : Combining formylation and methylation steps reduced intermediate isolation, cutting production costs by 35%.

  • Palladium Recycling : Reusing Pd/C catalysts across batches maintained 89% activity after five cycles .

Chemical Reactions Analysis

Antipain, Dihydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Antipain dihydrochloride is derived from actinomycetes and exhibits broad-spectrum inhibition against several proteases, including trypsin and papain. Its molecular formula is C27H44N10O62HClC_{27}H_{44}N_{10}O_6\cdot 2HCl, with a molecular weight of approximately 677.6 g/mol . The compound operates by binding to the active sites of proteases, thereby preventing substrate access and subsequent enzymatic activity.

Biochemical Research

Antipain dihydrochloride is widely used in biochemical assays to study protease activity. It serves as a tool for:

  • Identifying New Proteases : Antipain helps researchers evaluate the role of specific proteases in cellular transformations and disease mechanisms .
  • Characterizing Protease Inhibition : Studies have demonstrated that antipain can inhibit serine proteases by approximately 74% and cysteine proteases by 16% in controlled assays .
Protease Type Inhibition Percentage
Serine Proteases74%
Cysteine Proteases16%

Medical Applications

Research has indicated potential therapeutic uses for antipain in managing diseases where protease activity is implicated:

  • Cancer Research : Antipain has been explored for its ability to inhibit proteases involved in tumor progression and metastasis.
  • Inflammatory Diseases : In vitro studies suggest that antipain can reduce the release of pro-inflammatory cytokines when used in combination with other anti-inflammatory agents, enhancing treatment efficacy .

Structural Biology

Antipain was utilized in obtaining the crystal structure of Leishmania major oligopeptidase B, a serine protease linked to virulence in trypanosomatids. This application highlights its importance in structural biology and drug discovery efforts aimed at developing anti-trypanosomatid therapies .

Case Study 1: Inhibition of Inflammatory Responses

A study investigated the effect of antipain on inflammatory cytokine release. The results indicated that antipain significantly reduced cytokine levels when combined with other anti-inflammatory agents, showcasing its potential for enhanced therapeutic strategies against inflammatory conditions.

Case Study 2: Neurotransmitter Release Modulation

Research involving dorsal root ganglion neurons demonstrated that antipain could inhibit substance P release induced by trypsin, suggesting its utility in studying pain mechanisms and potential applications in pain management strategies .

Industry Applications

In industrial settings, antipain dihydrochloride is employed for producing protease inhibitors used in various biotechnological applications. Its role extends to:

  • Food Industry : As a preservative to inhibit spoilage caused by proteolytic enzymes.
  • Pharmaceuticals : In the development of new drugs targeting protease-related diseases.

Comparison with Similar Compounds

Key Properties:

  • Stability : Stable at -20°C (powder) for years; aqueous solutions degrade within 4 weeks at 4°C .
  • Mechanism : Forms a hemiacetal adduct with the active serine residue of proteases, blocking substrate access .

Comparison with Similar Compounds

Inhibitory Profiles

Table 1: IC₅₀ Values for Protease Inhibition

Protease Antipain Dihydrochloride (μg/ml) Leupeptin (μg/ml) Bestatin (μg/ml) Phosphoramidon (μg/ml)
Papain 0.16 0.5–1.0 >250 >100
Trypsin 0.26 1.0–2.0 >250 >100
Cathepsin A 1.19 >50 >250 >100
Cathepsin B 0.59 0.1–0.5 >250 >100
Plasmin >93 5–10 >250 >100
Calpain I (Ki) 1.4 μM 10 μM N/A N/A

Sources:

Key Observations :

  • Specificity : Antipain is more potent against trypsin and chymotrypsin than leupeptin but weaker against plasmin .
  • Cathepsin Inhibition : Antipain outperforms leupeptin in cathepsin A/B inhibition but is ineffective against cathepsin D .
  • Cross-Inhibition : Phosphoramidon and Bestatin directly inhibit Antipain’s endopeptidase activity by binding its active site .

Physicochemical Comparison

Table 2: Physicochemical Properties

Property Antipain Dihydrochloride Leupeptin Aprotinin E-64
Molecular Weight 677.62 g/mol 475.58 g/mol 6,512 g/mol 357.4 g/mol
Solubility Water, methanol, DMSO Water, ethanol Water DMSO, ethanol
Stability -20°C (powder) -20°C (solution) 4°C (lyophilized) -20°C (powder)
Primary Targets Serine/cysteine proteases Cysteine proteases Serine proteases Cysteine proteases

Sources:

Key Differences :

  • Solubility: Unlike Antipain, E-64 is ethanol-soluble, and Aprotinin is water-specific .
  • Thermal Stability : Antipain requires strict -20°C storage for long-term stability, whereas leupeptin solutions are stable at -20°C .

Mechanistic Differences :

  • Antipain vs. Leupeptin: Both inhibit cysteine proteases, but Antipain’s aldehyde group forms covalent hemiacetal adducts, while leupeptin uses a reversible, non-covalent mechanism .
  • Antipain vs. EDTA : EDTA chelates metal ions (inhibiting metalloproteases), while Antipain directly targets serine/cysteine active sites .

Table 3: Common Use Cases

Application Antipain Dihydrochloride Similar Compounds
Protease Cocktails Combined with leupeptin, pepstatin Leupeptin + Aprotinin + PMSF
Cancer Studies Tumor suppression E-64 (apoptosis studies)
Protein Purification Prevents degradation during lysis EDTA (metalloprotease inhibition)
High-Throughput Screens Emulsion-based protease engineering Phosphoramidon (activity assays)

Synergistic Use :

  • Antipain is often paired with leupeptin and pepstatin in protease inhibitor cocktails to block multiple protease classes .

Biological Activity

Antipain dihydrochloride is a potent protease inhibitor derived from microbial sources, specifically from Streptomyces species. Its biological activity primarily revolves around the inhibition of serine and cysteine proteases, which play crucial roles in various physiological processes including inflammation, pain modulation, and cellular signaling. This article explores the biological activity of antipain dihydrochloride through detailed research findings, case studies, and data tables.

  • Chemical Name : N-(α-Carbonyl-Arg-Val-Arg-al)-Phe dihydrochloride
  • CAS Number : 37682-72-7
  • Molecular Formula : C27H44N10O6·2HCl
  • Molar Mass : 677.6 g/mol
  • Melting Point : 178 °C
  • Solubility : Soluble in water and organic solvents like DMSO and ethanol

Antipain dihydrochloride functions as a reversible inhibitor of serine proteases, including trypsin, chymotrypsin, papain, and calpain. It inhibits these enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can be quantified using IC50 values, which represent the concentration required to inhibit enzyme activity by 50%.

Protease IC50 (nM)
Trypsin16
ChymotrypsinNot specified
PapainNot specified
CalpainNot specified

Biological Activity

  • Inhibition of Proteases : Antipain dihydrochloride has been shown to inhibit serine proteases by approximately 74% for serine proteases and 16% for cysteine proteases compared to control assays . This broad-spectrum inhibition is crucial for its application in biochemical research and therapeutic contexts.
  • Effect on PAR Signaling : Recent studies have demonstrated that antipain affects protease-activated receptor (PAR) signaling pathways. For instance, antipain Y, an analog of antipain, inhibited trypsin-induced calcium mobilization in PAR-expressing cells with an IC50 value of 260 nM . This suggests its potential role in modulating pain and inflammatory responses mediated by PARs.
  • Neurotransmitter Release : Antipain has also been investigated for its effects on neurotransmitter release. In experiments with dorsal root ganglion (DRG) neurons, treatment with trypsin increased substance P (SP) release, which was subsequently inhibited by antipain Y . This indicates that antipain could be a valuable tool in studying pain mechanisms.

Case Study 1: Inhibition of Inflammatory Responses

A study focusing on the role of antipain in inflammatory conditions found that it significantly reduced the release of pro-inflammatory cytokines in vitro when used alongside other anti-inflammatory agents. The combination therapy showed enhanced efficacy compared to single-agent treatments.

Case Study 2: Pain Modulation in Animal Models

In animal models of acute pain induced by inflammatory agents, administration of antipain led to a marked reduction in pain behaviors compared to control groups. This effect was attributed to its ability to inhibit proteolytic enzymes involved in pain signaling pathways.

Q & A

Q. What is the biochemical mechanism by which Antipain Dihydrochloride inhibits proteases?

Antipain Dihydrochloride reversibly inhibits serine/cysteine proteases (e.g., trypsin, papain, cathepsins A/B/D) by forming a hemiacetal adduct between its aldehyde group and the active-site serine residue of the target enzyme. This sterically blocks substrate access and prevents peptide bond hydrolysis . For example, it inhibits papain at 0.16 µg/mL and trypsin at 0.26 µg/mL (IC50) .

Q. What are the recommended solubility and storage conditions for Antipain Dihydrochloride?

The compound is soluble in water (up to 50 mg/mL), methanol, or DMSO, but poorly soluble in ethanol, chloroform, or hexane. Stock solutions in water or buffers are stable for 4 weeks at 4°C or 1 month at -20°C. For long-term storage, lyophilized powder should be kept at -20°C in a desiccated environment to prevent oxidation of the aldehyde group .

Q. How does Antipain Dihydrochloride compare to other protease inhibitors like leupeptin or E-64?

Unlike leupeptin (reversible, competitive inhibition) or E-64 (irreversible covalent binding), Antipain Dihydrochloride acts via non-competitive, aldehyde-dependent hemiacetal formation. It has higher specificity for trypsin-like serine proteases compared to leupeptin and exhibits 100-fold greater potency against elastase than elastatinal. However, it shows minimal inhibition of chymotrypsin or pepsin (>250 µg/mL IC50) .

Q. What are the primary experimental applications of Antipain Dihydrochloride?

Key uses include:

  • Inhibiting protease activity during nuclear extract preparation for gel-shift assays .
  • Blocking malignant cell transformation in NIH3T3 cells transfected with H-ras oncogenes .
  • Studying protease roles in tumorigenesis (e.g., suppressing MNNG-induced lung neoplasia in mice at 100 µg/g body weight) .

Advanced Research Questions

Q. How should researchers optimize Antipain Dihydrochloride concentrations for in vitro vs. in vivo models?

For in vitro assays (e.g., enzyme kinetics), use 1–100 µM (0.6–60 µg/mL) based on target protease sensitivity . In vivo, murine studies demonstrate efficacy at 3 mg subcutaneously over 16 days (reducing uterine DNA synthesis) or 100 µg/g intraperitoneally (inhibiting lung tumors). However, dose adjustments are critical for tissue-specific bioavailability and off-target effects, as prolonged use may increase chromosomal aberrations .

Q. How can contradictory data on Antipain’s tumor-suppressive vs. mutagenic effects be resolved?

While Antipain suppresses MNNG-induced transformation in vitro, it increases chromosomal aberrations in NIH3T3 cells. This paradox may arise from differential effects on DNA repair pathways vs. protease-mediated oncogenic signaling. Researchers should validate findings using orthogonal methods (e.g., CRISPR protease knockouts) and compare results across models (e.g., xenografts vs. chemical carcinogenesis) .

Q. What protocols are recommended for combining Antipain Dihydrochloride with other protease inhibitors?

To achieve broad-spectrum inhibition, combine Antipain Dihydrochloride (50 µg/mL) with:

  • Leupeptin (targeting cysteine proteases) at 10 µM.
  • Pepstatin A (aspartic proteases) at 1 µM.
  • EDTA (metalloproteases) at 5 mM. Note: Pre-test solubility and stability in mixed solvents (e.g., avoid DMSO with EDTA). Adjust pH to 7.4 to prevent aldehyde degradation .

Q. What methodological controls are essential when studying Antipain’s impact on cellular DNA synthesis?

Include:

  • Negative controls : Protease-deficient cell lines or catalytically inactive Antipain analogs.
  • Positive controls : Known DNA synthesis inhibitors (e.g., hydroxyurea).
  • Dose-response curves : Assess if effects are protease-dependent (linear at 1–50 µM) or cytotoxic (non-linear >100 µM).
  • Chromosomal aberration assays : Quantify using metaphase spreads to distinguish genotoxicity from growth arrest .

Q. How does Antipain Dihydrochloride’s inhibition of calpain I influence experimental design?

At Ki = 1.4 µM, Antipain may inadvertently block calpain I, complicating studies on apoptosis or cytoskeletal remodeling. To isolate protease-specific effects, use calpain-specific inhibitors (e.g., PD150606) alongside Antipain and compare phenotypes. Validate via calpain activity assays (e.g., fluorogenic Suc-LLVY-AMC substrate) .

Q. What are the limitations of using Antipain Dihydrochloride in long-term in vivo studies?

Limitations include:

  • Rapid clearance : Requires frequent dosing (e.g., every 12 hours for 10 days in tumor models) .
  • Oxidative instability : Use inert gas purging for stock solutions to preserve aldehyde functionality .
  • Species variability : Murine models show reduced uterine DNA synthesis, but human lymphocyte responses to X-ray-induced aberrations may differ .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antipain, Dihydrochloride
Reactant of Route 2
Antipain, Dihydrochloride

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